molecular formula C21H19N5O3 B2557649 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-90-4

3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2557649
CAS No.: 2034425-90-4
M. Wt: 389.415
InChI Key: IMCPNNHXGLXDBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of heterocyclic moieties such as imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Biological Evaluation

Highly functionalized dispiro heterocycles, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown good antimicrobial properties and reasonable antitubercular activities, suggesting potential applications in developing new treatments for infectious diseases (Dandia, Jain, & Laxkar, 2013).

Antitumor Activities

Certain dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones have been synthesized and shown to possess anti-tumor activities against various human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This suggests the potential application of such compounds in cancer research and therapy (Girgis, 2009).

Anticancer Properties of Pyrimidin-2,4-diones

Research into 1,3-dialkylated-pyrimidin-2,4-diones has indicated significant anti-cancer activities, particularly when certain structural features such as piperidine/pyrrolidine groups and benzoyl or benzyl groups are present. These findings underscore the potential of structurally related compounds in developing new anticancer drugs (Singh & Paul, 2006).

Alpha 1 Adrenoceptor Affinity

Pyrimido[5,4-b]indole derivatives, with structural similarities to the compound , have been evaluated for their alpha 1 adrenoceptor affinity. Some derivatives have shown potent ligand properties for alpha 1 adrenoceptors, indicating potential research applications in studying cardiovascular functions and disorders (Russo, Romeo, Guccione, & de Blasi, 1991).

Antimicrobial Activities

New Schiff bases of pyrido[1,2-a]pyrimidine derivatives have been synthesized and demonstrated variable antibacterial and antifungal activities, pointing to potential applications in developing new antimicrobial agents (Alwan, Al Kaabi, & Hashim, 2014).

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-19(14-3-4-17-13(12-14)5-9-22-17)25-10-6-15(7-11-25)26-20(28)16-2-1-8-23-18(16)24-21(26)29/h1-5,8-9,12,15,22H,6-7,10-11H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCPNNHXGLXDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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